molecular formula C9H18N2O B11915919 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine CAS No. 20030-87-9

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine

Katalognummer: B11915919
CAS-Nummer: 20030-87-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: CJOJPKFBRFGUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of a morpholine ring substituted with a 2,2-dimethylaziridin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring consistent quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A related compound with a similar structure but without the aziridine group.

    Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Piperidine: A structurally related compound with diverse applications.

Uniqueness

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is unique due to the presence of the 2,2-dimethylaziridine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Eigenschaften

CAS-Nummer

20030-87-9

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine

InChI

InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3

InChI-Schlüssel

CJOJPKFBRFGUMC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN1CN2CCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.